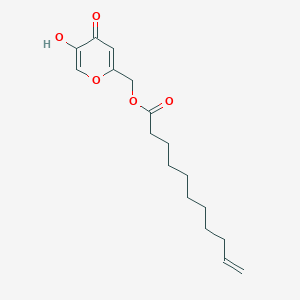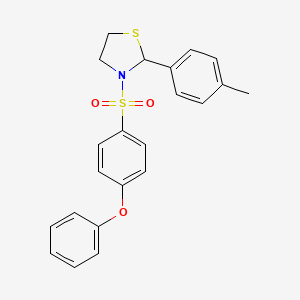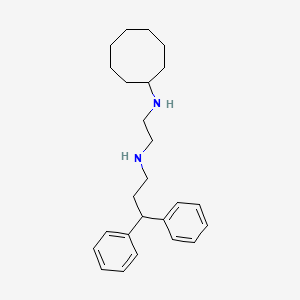
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate is a chemical compound known for its unique structure and potential applications in various fields. It features a pyran ring with hydroxy and oxo substituents, linked to an undec-10-enoate chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate typically involves multi-step organic reactions. One common method includes the condensation of a pyran derivative with an undec-10-enoate precursor under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to a hydroxy group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy or oxo groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. These interactions can modulate the activity of target molecules and influence biological pathways .
Vergleich Mit ähnlichen Verbindungen
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Hydroxy-oxo derivatives: Compounds with similar functional groups that exhibit comparable reactivity and applications.
Uniqueness: (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate stands out due to its specific combination of a pyran ring and an undec-10-enoate chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
532413-87-9 |
|---|---|
Molekularformel |
C17H24O5 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(5-hydroxy-4-oxopyran-2-yl)methyl undec-10-enoate |
InChI |
InChI=1S/C17H24O5/c1-2-3-4-5-6-7-8-9-10-17(20)22-12-14-11-15(18)16(19)13-21-14/h2,11,13,19H,1,3-10,12H2 |
InChI-Schlüssel |
VMUSNGRPSKZNBX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)






![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)


![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)


